molecular formula C15H15FN6O2S B6542404 1-(3-fluorobenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine CAS No. 1021216-98-7

1-(3-fluorobenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine

Cat. No. B6542404
CAS RN: 1021216-98-7
M. Wt: 362.4 g/mol
InChI Key: BDCMNLYUZCSASE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Fluorobenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine, also known as FBS-TP, is a synthetic organic compound that has been studied for its potential applications in a variety of scientific fields. FBS-TP is a derivative of the piperazine family, and is composed of a fluorobenzenesulfonyl group and a triazolopyridazin-6-yl group. FBS-TP has been studied for its potential applications in the fields of medicinal chemistry, biochemistry, pharmacology, and nanotechnology.

Scientific Research Applications

1-(3-fluorobenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine has been studied for its potential applications in the fields of medicinal chemistry, biochemistry, pharmacology, and nanotechnology. In medicinal chemistry, 1-(3-fluorobenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine has been studied for its potential to act as an enzyme inhibitor. In biochemistry, 1-(3-fluorobenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine has been studied for its potential to act as a molecular scaffold for the design of new drugs. In pharmacology, 1-(3-fluorobenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine has been studied for its potential to act as a drug delivery system. In nanotechnology, 1-(3-fluorobenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine has been studied for its potential to act as a nanomaterial for the development of nanodevices.

Mechanism of Action

The mechanism of action of 1-(3-fluorobenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine is still under investigation. However, it is thought to act as an enzyme inhibitor by binding to the active site of the enzyme and preventing it from performing its normal function. Additionally, 1-(3-fluorobenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine has been shown to interact with a variety of proteins, suggesting that it may be involved in the regulation of cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(3-fluorobenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine are still under investigation. However, it has been shown to interact with a variety of proteins, suggesting that it may be involved in the regulation of cellular processes. Additionally, 1-(3-fluorobenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine has been studied for its potential to act as an enzyme inhibitor and as a drug delivery system.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(3-fluorobenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine in laboratory experiments include its ability to act as an enzyme inhibitor and as a molecular scaffold for the design of new drugs. Additionally, 1-(3-fluorobenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine has been studied for its potential to act as a drug delivery system and as a nanomaterial for the development of nanodevices. One limitation of using 1-(3-fluorobenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine in laboratory experiments is that its mechanism of action is still not fully understood.

Future Directions

Of research on 1-(3-fluorobenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine include further investigation into its mechanism of action, its potential to act as an enzyme inhibitor and as a drug delivery system, and its potential to act as a molecular scaffold for the design of new drugs. Additionally, further research is needed to understand the biochemical and physiological effects of 1-(3-fluorobenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine and to explore its potential applications in nanotechnology.

Synthesis Methods

1-(3-fluorobenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine can be synthesized through a multi-step process involving the reaction of a substituted benzene with a sulfonyl chloride, followed by a reaction with a triazole and a pyridazin-6-yl group. The reaction of the sulfonyl chloride with the substituted benzene produces a sulfonate ester, which is then reacted with a triazole in the presence of a base. The reaction of the triazole with the sulfonate ester produces a triazole-sulfonate ester, which is then reacted with a pyridazin-6-yl group to form the final product, 1-(3-fluorobenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine.

properties

IUPAC Name

6-[4-(3-fluorophenyl)sulfonylpiperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN6O2S/c16-12-2-1-3-13(10-12)25(23,24)21-8-6-20(7-9-21)15-5-4-14-18-17-11-22(14)19-15/h1-5,10-11H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDCMNLYUZCSASE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN3C=NN=C3C=C2)S(=O)(=O)C4=CC=CC(=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Fluorobenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine

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